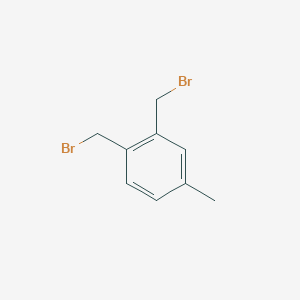

1,2-Bis(bromomethyl)-4-methylbenzene

Description

Overview of Benzylic Halides in Advanced Organic Synthesis

Benzylic halides are a class of organic compounds where a halogen atom is attached to a carbon atom that is, in turn, bonded to a benzene (B151609) ring. quora.com This specific structural arrangement confers unique reactivity, making them highly valuable intermediates in organic synthesis. quora.com Unlike aryl halides, where the halogen is directly bonded to the aromatic ring, the halogen in a benzylic halide is one carbon removed. This distinction is crucial to their chemical behavior.

The enhanced reactivity of benzylic halides stems from their ability to readily participate in nucleophilic substitution reactions through both SN1 and SN2 mechanisms. ucalgary.cayoutube.com

SN1 Reactions: Tertiary and secondary benzylic halides favor the SN1 pathway because the resulting benzylic carbocation intermediate is significantly stabilized by resonance. The positive charge is delocalized across the adjacent benzene ring, lowering the activation energy for its formation. quora.comucalgary.ca

SN2 Reactions: Primary benzylic halides, such as those in bis(bromomethyl)arenes, are excellent substrates for SN2 reactions. The carbon-halogen bond is weakened by the adjacent aromatic system, and the transition state is stabilized, leading to rapid displacement by a wide range of nucleophiles. ucalgary.cayoutube.com

This dual reactivity makes benzylic halides versatile "synthons" or building blocks. They are employed in the construction of complex molecules, including natural products, dyes, and polymers, through the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org For example, they are used in coupling reactions and as precursors for a variety of functional groups. acs.orgrsc.org

Structural Classification and Nomenclature of Bis(bromomethyl)benzene Isomers

The term "bis(bromomethyl)benzene" refers to a benzene ring substituted with two bromomethyl (–CH₂Br) groups. There are three possible constitutional isomers, distinguished by the relative positions of these two groups on the aromatic ring. The classification uses the standard "ortho-", "meta-", and "para-" nomenclature for disubstituted benzenes, which correspond to specific locants in the IUPAC naming system. openochem.org

| Isomer Name (Common) | Isomer Name (IUPAC) | Structure |

| ortho-bis(bromomethyl)benzene | 1,2-Bis(bromomethyl)benzene | A benzene ring with two bromomethyl groups on adjacent carbons. |

| meta-bis(bromomethyl)benzene | 1,3-Bis(bromomethyl)benzene | A benzene ring with two bromomethyl groups separated by one carbon. |

| para-bis(bromomethyl)benzene | 1,4-Bis(bromomethyl)benzene | A benzene ring with two bromomethyl groups on opposite carbons. |

When additional substituents are present on the benzene ring, the IUPAC system of nomenclature is employed to assign the position of each group unambiguously. openochem.orgqmul.ac.uk For the compound 1,2-Bis(bromomethyl)-4-methylbenzene , the numbering of the benzene ring begins at one of the carbons bearing a bromomethyl group and proceeds around the ring to give the other substituents the lowest possible locants.

The "1,2-Bis(bromomethyl)" part indicates two –CH₂Br groups on adjacent carbons.

The "4-methyl" part indicates a methyl (–CH₃) group located at the fourth carbon atom relative to the first bromomethyl group.

X-ray crystallographic studies have been conducted on all three isomers of bis(bromomethyl)benzene, revealing how their molecular packing in the solid state is influenced by intermolecular interactions involving the bromomethyl groups. researchgate.netznaturforsch.com

Significance of Polyalkylbrominated Aromatic Compounds in Contemporary Chemical Research

Polyalkylbrominated aromatic compounds, including di-, tri-, and tetrakis(bromomethyl)benzenes, are of significant interest in contemporary chemical research due to their role as versatile building blocks for constructing larger, well-defined molecular architectures. researchgate.net The presence of multiple reactive bromomethyl groups on a rigid aromatic scaffold allows for the systematic synthesis of complex organic materials and supramolecular structures.

One of their primary applications is in the synthesis of macrocycles and cyclophanes. chemicalbook.com The two reactive sites can be "stitched" together with a suitable linking molecule to form large ring systems. These structures are crucial in host-guest chemistry, molecular recognition, and the development of new catalysts. Similarly, they serve as precursors for creating cryptands, hemicarcerands, and other complex three-dimensional molecules. chemicalbook.com

Furthermore, these compounds are instrumental in polymer chemistry. For example, 1,4-Bis(bromomethyl)benzene can be used in polycondensation reactions to create polymers with aromatic units in their backbone, which can impart desirable thermal and mechanical properties to the resulting material.

In materials science, polyalkylbrominated aromatics are used to synthesize novel organic semiconductors, liquid crystals, and components for molecular electronics. The ability to precisely control the placement of functional groups allows for the fine-tuning of the electronic and physical properties of the target molecules. uh.edu Their utility as versatile synthons enables the creation of a diverse array of chemical compounds for various research applications. lookchem.comresearchgate.netnbinno.com The rigid and planar nature of the aromatic core provides a stable framework for building complex molecules, which is a key aspect in drug design and medicinal chemistry. jocpr.com

Properties

Molecular Formula |

C9H10Br2 |

|---|---|

Molecular Weight |

277.98 g/mol |

IUPAC Name |

1,2-bis(bromomethyl)-4-methylbenzene |

InChI |

InChI=1S/C9H10Br2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,5-6H2,1H3 |

InChI Key |

AAMPRGPYIDMMHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis Bromomethyl 4 Methylbenzene

Precursor-Based Synthetic Routes

The preparation of 1,2-bis(bromomethyl)-4-methylbenzene is accessible from different precursors, with the most common being appropriately substituted benzene (B151609) rings. The strategic selection of the starting material is crucial for an efficient synthetic sequence.

Synthesis from Methyl-Substituted Benzene Derivatives, e.g., 2,4-Dimethylbenzene

A prevalent and direct method for the synthesis of this compound involves the free-radical bromination of the benzylic methyl groups of 2,4-dimethylbenzene. This approach is favored due to the commercial availability of the starting xylene isomer. The reaction proceeds by substituting the hydrogen atoms of the two methyl groups with bromine atoms.

The benzylic C-H bonds in 2,4-dimethylbenzene are weaker than typical alkyl C-H bonds, making them susceptible to radical attack. libretexts.orgchemistrysteps.com This inherent reactivity allows for selective bromination at these positions, leaving the aromatic ring intact. The reaction is typically carried out using a brominating agent in the presence of a radical initiator.

| Precursor | Reagents | Product | Reference |

| 2,4-Dimethylbenzene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or Benzoyl Peroxide) | This compound | masterorganicchemistry.comchadsprep.com |

Synthesis from Hydroxymethyl-Substituted Benzene Derivatives, e.g., 1,2-Bis(hydroxymethyl)-4-methylbenzene

An alternative synthetic strategy employs 1,2-bis(hydroxymethyl)-4-methylbenzene as the precursor. This route involves the conversion of the hydroxymethyl groups into bromomethyl groups. This transformation is a standard functional group interconversion in organic chemistry.

The synthesis of the diol precursor, 1,2-bis(hydroxymethyl)-4-methylbenzene, can be accomplished through methods such as the reduction of 4-methylphthalic acid or its derivatives. Once the diol is obtained, it can be converted to the desired dibromide. A common method for this conversion is treatment with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). For instance, (4-bromo-1,2-phenylene)dimethanol can be converted to 4-bromo-1,2-bis(bromomethyl)benzene, demonstrating the feasibility of this type of transformation. chemicalbook.com

| Precursor | Reagents | Product | Reference |

| 1,2-Bis(hydroxymethyl)-4-methylbenzene | Phosphorus Tribromide (PBr₃) or Hydrobromic Acid (HBr) | This compound | chemicalbook.com |

Halogenation Techniques for Benzylic Bromination

The key step in the synthesis of this compound from methyl-substituted precursors is the benzylic bromination. This is typically achieved through radical halogenation, which offers high selectivity for the benzylic positions.

Radical Bromination Protocols

Radical bromination selectively targets the benzylic C-H bonds due to the stability of the resulting benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. libretexts.orgchemistrysteps.com

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which helps to suppress competing electrophilic addition to the aromatic ring. libretexts.orgchadsprep.com The reaction is typically initiated by light (photochemical initiation) or a radical initiator. masterorganicchemistry.comoup.comgoogle.com The use of NBS allows for controlled bromination under relatively mild conditions. The reaction is often carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or benzene, to facilitate the radical chain mechanism. oup.com

| Substrate | Brominating Agent | Initiator/Condition | Solvent | Product |

| Dimethylarenes | N-Bromosuccinimide (NBS) | Visible Light | Benzene | Bis(bromomethyl)arenes |

| Toluene derivatives | N-Bromosuccinimide (NBS) | Radical Initiator | Carbon Tetrachloride | Benzylic bromides |

Visible light irradiation has been shown to be highly effective in increasing the selectivity of the reaction and simplifying the purification of the product. oup.com

The radical chain reaction for benzylic bromination can also be initiated by the thermal decomposition of a peroxide, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). masterorganicchemistry.com These initiators generate free radicals upon heating, which then abstract a hydrogen atom from the benzylic position of the substrate, initiating the bromination cascade. This method, often referred to as the Wohl-Ziegler reaction, is a classic and reliable technique for benzylic bromination. masterorganicchemistry.com

The choice of peroxide initiator can influence the reaction conditions, with AIBN generally requiring lower temperatures for decomposition compared to benzoyl peroxide. The reaction is typically carried out by refluxing the substrate with NBS and a catalytic amount of the peroxide initiator in an inert solvent.

| Substrate | Brominating Agent | Peroxide Initiator | Solvent | Product |

| Alkylbenzenes | N-Bromosuccinimide (NBS) | Benzoyl Peroxide or AIBN | Carbon Tetrachloride | Benzylic Bromides |

Photochemical Activation in Bromination Methodologies

Photochemical activation represents a key strategy for the benzylic bromination of alkylaromatic compounds, proceeding through a free-radical mechanism. The initiation of the reaction involves the homolytic cleavage of molecular bromine (Br₂) by ultraviolet or visible light to generate bromine radicals (Br•). These highly reactive radicals then abstract a hydrogen atom from a benzylic position of 1,2,4-trimethylbenzene (B165218), forming a resonance-stabilized benzylic radical. This radical subsequently reacts with another molecule of Br₂ to yield the brominated product and a new bromine radical, thus propagating the chain reaction.

The photothermal bromination of dimethyl- and trimethylbenzenes using N-bromosuccinimide (NBS) has been shown to produce a mixture of (dibromomethyl)arenes and (tribromomethyl) derivatives, with the product distribution being dependent on the solvent and the substitution pattern of the starting arene. oup.com For instance, the reaction of toluene with NBS under photothermal conditions initially forms a mixture of (dibromomethyl)benzene and (tribromomethyl)benzene. oup.com This suggests that the synthesis of this compound via photochemical activation requires careful control of stoichiometry and reaction time to favor the desired bis-bromomethylated product and minimize over-bromination to (tribromomethyl) derivatives.

Direct Bromination with Molecular Bromine

Direct bromination of 1,2,4-trimethylbenzene with molecular bromine is another pathway to this compound. This method typically involves the reaction of the aromatic substrate with bromine in the presence of a radical initiator or under photochemical conditions, as the reaction at the benzylic positions is a free-radical substitution. The challenge in this approach lies in controlling the regioselectivity and the extent of bromination.

The methyl groups on the aromatic ring are activating and direct the substitution to the benzylic positions. However, the three methyl groups in 1,2,4-trimethylbenzene are not equivalent, leading to the potential for a mixture of isomeric products. Furthermore, it can be challenging to prevent over-bromination to yield tris(bromomethyl) or even more highly brominated species. The synthesis of 1-methyl-3,5-bis-bromomethyl benzene from 1,3,5-trimethylbenzene (mesitylene) via photochemical bromination with bromine has been described, highlighting the feasibility of introducing two bromomethyl groups onto a trimethylbenzene core. google.com However, achieving selective bis-bromination at the 1 and 2 positions of 1,2,4-trimethylbenzene requires careful optimization of reaction conditions.

Green Chemistry Approaches to Bromination, e.g., HBr/H₂O₂ Systems

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. The use of a hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) system for bromination reactions aligns with the principles of green chemistry. This method avoids the use of hazardous molecular bromine and often proceeds under milder conditions. The in-situ generation of bromine from the oxidation of HBr by H₂O₂ is a key feature of this approach, with water being the only byproduct.

This system has been successfully employed for the oxidative benzylic bromination of various toluenes. researchgate.net The reaction is typically carried out in an aqueous medium and can be initiated by light. researchgate.net The photocatalytic oxidative benzylic bromination of 2,6-dichlorotoluene to 2,6-dichlorobenzyl bromide using HBr and H₂O₂ in a microchannel reactor has been demonstrated as a safe and efficient process. nih.gov This approach offers high conversion and yield, showcasing its potential for the selective bromination of more complex substrates like 1,2,4-trimethylbenzene. nih.gov The application of this "on water" bromination technique offers advantages such as the use of inexpensive reagents, a reduced environmental impact, and the absence of organic waste. rsc.org

Table 1: Comparison of Bromination Methodologies

| Methodology | Brominating Agent | Activator | Key Advantages | Key Challenges |

| Photochemical Activation | N-Bromosuccinimide (NBS) or Br₂ | UV/Visible Light | High reactivity at benzylic positions. | Potential for over-bromination; formation of isomeric mixtures. |

| Direct Bromination | Molecular Bromine (Br₂) | Radical Initiator or Light | Direct route to brominated products. | Control of regioselectivity and extent of bromination; handling of hazardous Br₂. |

| Green Chemistry Approach | HBr/H₂O₂ | Light (optional) | Avoids use of molecular bromine; environmentally benign; water as a byproduct. | Optimization of reaction conditions for specific substrates may be required. |

Regioselectivity and Optimization of Bis-bromomethylation Reactions

Achieving the desired 1,2-bis(bromomethyl) substitution pattern on the 4-methylbenzene core is a significant synthetic challenge due to the presence of three benzylic positions on the starting material, 1,2,4-trimethylbenzene. The regioselectivity of the bromination is influenced by both steric and electronic factors. The methyl groups at positions 1, 2, and 4 have different chemical environments, which can lead to different rates of hydrogen abstraction by bromine radicals.

Controlling the reaction to favor the formation of this compound over other possible isomers, such as 1,4-bis(bromomethyl)-2-methylbenzene or 2,4-bis(bromomethyl)-1-methylbenzene, is crucial. The directing effects of the methyl groups in electrophilic aromatic substitution are well-understood, but in free-radical benzylic bromination, the relative stability of the resulting benzylic radicals plays a more significant role.

Optimization of the reaction conditions is paramount to maximize the yield of the desired product and minimize the formation of byproducts. Key parameters that can be adjusted include:

Stoichiometry of the Brominating Agent: Using a controlled amount of the brominating agent (e.g., two equivalents for bis-bromination) is essential to prevent over-bromination.

Reaction Time: Monitoring the reaction progress over time allows for quenching the reaction when the desired product concentration is at its maximum.

Temperature: The reaction temperature can influence the rate of reaction and the selectivity.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome.

Initiator/Light Intensity: In radical reactions, the concentration of the initiator or the intensity of the light source can control the rate of radical generation.

A study on the bromination of 1-bromo-3,5-dimethylbenzene and 1,3-dibromo-5-methylbenzene with NBS highlighted that the presence of ortho substituents on the aromatic ring affects the bromination of the methyl groups. google.com This suggests that the substitution pattern of the starting material plays a critical role in the outcome of the bromination reaction.

Isolation and Spectroscopic Characterization of Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (CH ₃), singlets for the two sets of benzylic protons (-CH ₂Br), and signals in the aromatic region corresponding to the protons on the benzene ring.

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for the methyl carbon (C H₃), the benzylic carbons (-C H₂Br), and the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic ring and the methyl/methylene groups, C=C stretching of the aromatic ring, and a characteristic C-Br stretching vibration.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of bromine atoms (⁷⁹Br and ⁸¹Br).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR (in CDCl₃) | Singlet for -CH₃ protons; Two singlets for the two -CH₂Br protons; Signals in the aromatic region for the three aromatic protons. |

| ¹³C NMR (in CDCl₃) | Signal for the -C H₃ carbon; Two signals for the -C H₂Br carbons; Signals for the aromatic carbons. |

| IR (KBr) | C-H stretching (aromatic and aliphatic); C=C stretching (aromatic); C-Br stretching. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) with characteristic isotopic pattern for two bromine atoms. |

Reactivity and Mechanistic Studies of 1,2 Bis Bromomethyl 4 Methylbenzene

Nucleophilic Substitution Reactions of Bromomethyl Groups

The carbon-bromine bonds in the bromomethyl groups are polarized, rendering the benzylic carbons electrophilic and thus prone to attack by nucleophiles. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophile attacks the carbon atom, and the bromide ion is displaced as a leaving group. The benzylic position of these carbons enhances their reactivity towards SN2 reactions due to the stabilization of the transition state by the adjacent benzene (B151609) ring.

Reactions with Nitrogen-Based Nucleophiles, e.g., Amines and Azides

1,2-Bis(bromomethyl)-4-methylbenzene readily reacts with various nitrogen-containing nucleophiles to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of nitrogen-containing heterocyclic compounds.

With primary amines (R-NH₂), a double substitution reaction can occur, leading to the formation of N-substituted isoindoline (B1297411) derivatives. The reaction proceeds in two steps: the first amino group displaces one bromide, and then the newly formed secondary amine function attacks the second bromomethyl group in an intramolecular fashion to form the five-membered ring.

A notable reaction involves the use of the azide (B81097) anion (N₃⁻) as a nucleophile. Similar to other benzylic bromides, this compound can be converted into a diazide intermediate by reacting with sodium azide (NaN₃). This nucleophilic substitution can be part of a one-pot process, for instance, combining the substitution with a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.net This approach avoids the isolation of the potentially explosive diazide intermediate and provides a direct route to bis(1,2,3-triazole) derivatives. researchgate.net

| Nucleophile | Reagent Example | Product Type | Reaction Notes |

| Primary Amine | Benzylamine | 5-Methyl-2-phenylisoindoline | Intramolecular cyclization follows double substitution. |

| Azide | Sodium Azide (NaN₃) | 1,2-Bis(azidomethyl)-4-methylbenzene | Intermediate for "click" chemistry reactions. researchgate.net |

Reactions with Oxygen-Based Nucleophiles, e.g., Alcohols

Oxygen-based nucleophiles, such as alcohols and alkoxides, react with this compound to form ethers. The classic Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is applicable here. nih.govnih.gov When a diol or a bifunctional oxygen nucleophile is used, cyclic ethers can be formed. For example, reaction with a diol like ethylene (B1197577) glycol can lead to the formation of a seven-membered heterocyclic diether. If the reaction is performed with a simple alcohol (e.g., ethanol) in the presence of a base (to form the ethoxide nucleophile), a double substitution will yield the corresponding 1,2-bis(ethoxymethyl)-4-methylbenzene. Intramolecular cyclization is also possible if the nucleophile is tethered to the molecule, though this is less common for this specific substrate.

| Nucleophile | Reagent Example | Product Type | Reaction Notes |

| Alkoxide | Sodium Ethoxide (NaOEt) | 1,2-Bis(ethoxymethyl)-4-methylbenzene | Classic Williamson ether synthesis. |

| Diol | Ethylene Glycol | 7,8-Dimethyl-2,5-dihydro-1H-benzo[f] researchgate.netrsc.orgdioxocine | Forms a cyclic diether. |

Reactions with Sulfur-Based Nucleophiles, e.g., Thiols

Sulfur nucleophiles, such as thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles for SN2 reactions due to the high polarizability and relatively low electronegativity of sulfur. nobelprize.orgorganic-chemistry.orgmit.edu Consequently, this compound reacts efficiently with thiols in the presence of a base, or with pre-formed thiolates, to yield thioethers (sulfides).

The reaction with a simple thiol like ethanethiol (B150549) will produce the corresponding bis(ethylthio)methyl derivative. If a dithiol, such as ethane-1,2-dithiol, is used, a cyclic dithioether can be synthesized. Furthermore, reaction with inorganic sulfur nucleophiles like sodium sulfide (B99878) (Na₂S) can be used to generate large heterocyclic rings through polymerization or macrocyclization, depending on the reaction conditions. For instance, the reaction of similar bis(bromomethyl)benzenes with potassium thioacetate (B1230152) followed by hydrolysis has been shown to produce thiacyclophanes through intramolecular cyclization. researchgate.net

| Nucleophile | Reagent Example | Product Type | Reaction Notes |

| Thiolate | Sodium Ethanethiolate (NaSEt) | 1,2-Bis(ethylthiomethyl)-4-methylbenzene | Forms a stable thioether. |

| Dithiol | Ethane-1,2-dithiol | 2,3,5,6-Tetrahydro-8-methyl-1,4-benzodithiocine | Forms a cyclic dithioether. |

| Sulfide | Sodium Sulfide (Na₂S) | Poly(4-methyl-1,2-phenylenedimethylene sulfide) or macrocycles | Product depends on concentration (high conc. favors polymer). |

Transition Metal-Catalyzed Coupling Reactions

While nucleophilic substitution is the most common reaction pathway for benzylic halides, transition metal-catalyzed reactions offer alternative routes for forming carbon-carbon bonds. However, the application of standard cross-coupling methodologies to benzylic halides like this compound has specific limitations.

Cross-Coupling Methodologies, e.g., Suzuki, Stille, Negishi

The Suzuki, Stille, and Negishi reactions are powerful palladium-catalyzed cross-coupling methods for forming C-C bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Typically, these reactions are highly effective for coupling organometallic reagents with C(sp²)-hybridized halides (e.g., aryl, vinyl halides) or triflates. The direct cross-coupling of C(sp³)-hybridized halides, such as the benzylic bromides in this compound, is more challenging and less common under standard Suzuki, Stille, or Negishi conditions. The oxidative addition step to a C(sp³)-Br bond can be slower, and the resulting organopalladium intermediates are often prone to side reactions like β-hydride elimination, although this specific side reaction is not possible for the title compound as there are no β-hydrogens on the benzylic carbons relative to the ring.

Therefore, this compound is not a typical substrate for direct Suzuki, Stille, or Negishi cross-coupling reactions at the bromomethyl positions. To utilize these methodologies, the bromomethyl groups would generally first be converted into a suitable organometallic or organoboron reagent. For example, conversion to a di-Grignard reagent (via reaction with magnesium) would create a nucleophile suitable for a Negishi-type coupling with an aryl halide.

Intramolecular Cyclization Pathways via Coupling Reactions

The presence of two reactive bromomethyl groups in a 1,2-relationship on the benzene ring makes this compound a suitable precursor for intramolecular cyclization to form fused ring systems. While many of these cyclizations proceed via nucleophilic substitution as described above, transition metals can also mediate or catalyze intramolecular C-C bond formation.

One such pathway is reductive coupling. The treatment of α,α′-dihalo-o-xylenes with reducing agents in the presence of transition metal complexes can lead to the formation of benzocyclobutene derivatives. For example, using reagents like low-valent nickel or zinc can effect an intramolecular reductive coupling where the two bromomethyl groups are joined to form a four-membered ring fused to the benzene ring. This type of reaction proceeds through a different mechanism than the cross-coupling reactions mentioned previously and is a powerful method for synthesizing strained ring systems.

Elimination Reactions and Formation of Transient Reactive Intermediates

The chemical behavior of this compound is significantly influenced by the two adjacent bromomethyl groups on the benzene ring. These groups are prone to elimination reactions, which serve as a powerful method for generating highly reactive, transient intermediates. The process typically involves the removal of both bromine atoms, facilitated by a reducing agent or electrochemical methods, leading to the formation of a conjugated diene system exocyclic to the aromatic ring.

A key feature of the reactivity of this compound is its role as a precursor to 4-methyl-o-quinodimethane. This transient species is a highly reactive diene that cannot be isolated under normal conditions but can be generated in situ for immediate use in chemical synthesis. The generation is typically achieved through a 1,4-elimination of the two bromine atoms. Common methods to effect this transformation include treatment with reducing metals, such as zinc dust, or by using sodium iodide. nih.govresearchgate.net Electrochemical reduction also serves as a viable method for generating the o-quinodimethane intermediate.

Once formed, the 4-methyl-o-quinodimethane is an excellent diene for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reactivity provides a robust and efficient pathway for the construction of complex polycyclic and heterocyclic ring systems. The high reactivity of the o-quinodimethane intermediate allows it to react with a wide variety of dienophiles, including those that are typically unreactive in standard Diels-Alder reactions. The reaction proceeds by the concerted addition of the dienophile across the diene system, leading to the formation of a new six-membered ring fused to the original benzene ring. This strategy has been widely applied in the synthesis of natural products and other complex organic molecules. For instance, reaction with N-phenylmaleimide yields a complex heterocyclic adduct. researchgate.net

Table 1: Diels-Alder Cycloaddition Reactions of in situ Generated 4-Methyl-o-quinodimethane

| Reagent for Generation | Dienophile | Product |

|---|---|---|

| Zinc Dust | Maleic Anhydride | 6-Methyl-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic anhydride |

| Sodium Iodide | Dimethyl Acetylenedicarboxylate | Dimethyl 6-methyl-1,4-dihydronaphthalene-2,3-dicarboxylate |

| Electrochemical Reduction | N-Phenylmaleimide | 2-Phenyl-6-methyl-1,2,3,4-tetrahydro-2,3-isoindoledione |

| Zinc Dust | Benzoquinone | 6-Methyl-1,4,4a,10a-tetrahydroanthracene-9,10-dione |

Oxidation and Reduction Pathways of this compound

The bromomethyl groups of this compound are the primary sites for oxidation and reduction reactions, allowing for the synthesis of a variety of functionalized aromatic compounds.

Oxidation Pathways:

The oxidation of the two bromomethyl groups can lead to the formation of dialdehydes, dicarboxylic acids, or their derivatives. A notable oxidation product is 4-methylphthalaldehyde. The synthesis of substituted phthalaldehydes can be achieved from 1,2-bis(dihalomethyl)benzene derivatives. google.com A common method for the oxidation of benzylic halides to aldehydes involves the use of dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base (Kornblum oxidation) or other reagents. For instance, a catalytic system of bromine in DMSO has been shown to be effective for the chemoselective oxidation of methylarenes to the corresponding arylaldehydes. researchgate.net This type of transformation is valuable for introducing carbonyl functionalities onto the aromatic ring system. Further oxidation can yield 4-methylphthalic acid or its anhydride.

Reduction Pathways:

Reduction of this compound typically involves the cleavage of the carbon-bromine bonds and their replacement with carbon-hydrogen bonds. This reductive dehalogenation effectively converts the bromomethyl groups into methyl groups. A common and effective reagent for this transformation is zinc dust in the presence of an acid or in a protic solvent. askfilo.com This reaction proceeds via the reductive removal of the bromine atoms, leading to the formation of 1,2,4-trimethylbenzene (B165218), also known as pseudocumene. Other reducing agents capable of cleaving alkyl halides, such as certain metal hydrides or catalytic hydrogenation under specific conditions, can also be employed to achieve this transformation. This reductive pathway is a straightforward method for synthesizing symmetrically and unsymmetrically substituted polymethylbenzenes.

Table 2: Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Dimethyl Sulfoxide (DMSO), NaHCO₃ | 4-Methylphthalaldehyde |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-Methylphthalic acid |

| Reduction | Zinc (Zn) dust, Acetic Acid | 1,2,4-Trimethylbenzene (Pseudocumene) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1,2,4-Trimethylbenzene (Pseudocumene) |

Advanced Applications in Organic and Materials Synthesis

Application in Polymer Chemistry and Functional Material Science

Cross-linking Agents in the Design of Polymer Networks

1,2-Bis(bromomethyl)-4-methylbenzene is a highly effective cross-linking agent due to the presence of two reactive benzyl (B1604629) bromide moieties. These groups can readily undergo nucleophilic substitution reactions with functional groups present on polymer chains, such as amines, carboxylates, or hydroxyls, to form stable covalent bonds. This process connects individual polymer chains, transforming them into a three-dimensional network.

The formation of such networks significantly enhances the material's properties. Cross-linking can improve mechanical strength, thermal stability, and chemical resistance, transforming flexible materials into durable thermosets. The rigid toluene core of the cross-linker imparts steric hindrance and rigidity to the resulting network, which can be advantageous for applications requiring high modulus materials.

The kinetics of the cross-linking reaction can be controlled by temperature and the choice of nucleophile. For instance, dynamic covalent networks can be designed using reversible cross-linking chemistry. Studies on similar benzyl bromide functionalized systems have shown that reactions with nucleophiles like 1,4-diazabicyclo[2.2.2]octane (DABCO) can form crosslinks that are dynamic, allowing the material to be reprocessed and exhibit stress relaxation properties. tue.nl The degree of cross-linking, and therefore the final properties of the polymer network, can be precisely controlled by adjusting the molar ratio of this compound to the polymer precursor.

Synthesis of Functionalized Polymers with Tailored Properties

The reactivity of the bromomethyl groups makes this compound an excellent reagent for the synthesis of functionalized polymers with precisely controlled properties. Instead of cross-linking, the molecule can be used to introduce specific functionalities onto a polymer backbone.

This can be achieved by reacting the compound with a polymer that has reactive sites or by using it as a difunctional initiator for certain types of polymerization. For example, it can react with a polymer containing pendant nucleophilic groups, effectively grafting the 4-methyl-o-xylylene unit onto the polymer. Subsequently, one of the introduced benzyl bromide groups can be further modified in a secondary reaction, allowing for the introduction of a wide array of functional groups.

Research on polymers with benzyl bromide moieties demonstrates their utility in creating complex macromolecular structures. For instance, they have been used as precursors for synthesizing star-branched polymers. researchgate.net By analogy, this compound can be used to create polymers with tailored optical, electronic, or biological properties by attaching corresponding functional groups. This versatility allows for the design of materials for specific applications, ranging from advanced coatings to materials for biomedical devices.

Supramolecular Chemistry and Molecular Self-Assembly Processes

In the realm of supramolecular chemistry, which focuses on non-covalent interactions, this compound serves as a key precursor for constructing larger, self-assembling systems. While the compound itself primarily reacts covalently, it is used to build the foundational molecules that then participate in self-assembly. youtube.com

The process involves chemically modifying the two bromomethyl groups to introduce moieties capable of forming specific non-covalent interactions, such as hydrogen bonds, π-π stacking, or metal-ligand coordination. The rigid and well-defined geometry of the central toluene ring provides a scaffold, directing the spatial orientation of the newly introduced functional groups. This pre-organization is crucial for achieving predictable and well-ordered supramolecular architectures.

Design and Synthesis of Coordination Compounds and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. cd-bioparticles.netresearchgate.net While this compound is not a linker itself, it is a valuable starting material for synthesizing custom-designed organic linkers.

The synthesis strategy involves a two-step process. First, the bromomethyl groups are substituted by nucleophiles that contain coordinating functionalities, such as carboxylates, pyridyls, or imidazoles. For example, reacting this compound with isonicotinic acid would yield a dicarboxylic acid or dipyridyl linker with a 4-methyl-o-xylylene backbone. This new, larger linker can then be reacted with metal salts under solvothermal conditions to form a MOF. The size, shape, and rigidity of the xylylene backbone play a crucial role in determining the topology and pore structure of the resulting framework, which in turn dictates its properties for applications like gas storage or catalysis. youtube.com

Formation of Supramolecular Cages and Capsules

Supramolecular cages and capsules are discrete, three-dimensional structures with an internal cavity, formed through the self-assembly of multiple components. researchgate.net this compound can be employed as a precursor to create the panels or vertices of these cage-like architectures.

Crystal Engineering and Solid-State Architectural Studies

The solid-state architecture of these and other related bromomethyl-substituted benzenes is predominantly governed by a combination of C-H···Br hydrogen bonds and Br···Br interactions (halogen bonding). znaturforsch.comnih.gov The interplay of these forces, along with weaker C-H···π interactions, dictates the final three-dimensional arrangement of the molecules in the crystal lattice.

Investigation of Intermolecular Interactions, e.g., Halogen Bonding and C-H...π Interactions

The intermolecular interactions present in the solid state of bromomethyl-substituted benzenes are crucial for their crystal packing.

Halogen Bonding (Br···Br Interactions): These interactions occur when an electrophilic region on one bromine atom is attracted to a nucleophilic region on another. They are highly directional and play a significant role in the packing of many brominated compounds. nih.gov Studies on isomers show Br···Br contacts are often shorter than the sum of their van der Waals radii (typically < 3.70 Å). researchgate.netznaturforsch.com These interactions can be classified based on their C-Br···Br angles, often leading to the formation of chains or layered structures.

C-H···Br Hydrogen Bonds: These are considered "weak" hydrogen bonds, but they are numerous and collectively important in determining molecular conformation and packing. The hydrogen atoms of the bromomethyl groups and the aromatic ring can act as donors, while the bromine atoms act as acceptors. researchgate.netznaturforsch.com

C-H···π Interactions: In these interactions, a C-H bond acts as a weak acid, donating electron density to the π-system of an adjacent aromatic ring. Structural analysis of ortho-bis(bromomethyl)benzene, the parent compound to this compound, reveals that C-H···π interactions play a major role in its crystal packing. researchgate.netznaturforsch.com The hydrogen atoms of the bromomethyl groups interact with the electron-rich face of the benzene (B151609) ring of a neighboring molecule. This type of interaction is also expected to be significant in the solid-state architecture of this compound.

The table below summarizes typical distances for these interactions found in closely related bis(bromomethyl)benzene isomers.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Halogen Bond | C-Br | Br | 3.5 - 3.7 |

| Hydrogen Bond | C-H | Br | 2.8 - 3.0 |

| C-H···π Interaction | C-H | π-system (centroid) | ~2.9 |

Data derived from studies on bis(bromomethyl)benzene isomers. researchgate.netznaturforsch.com

Influence on Crystal Structure Formation and Polymorphism

The spatial arrangement of this compound and its isomers in the solid state is dictated by a complex interplay of weak intermolecular interactions, which significantly influences the resulting crystal lattice and can give rise to polymorphism. The packing of molecules in the crystalline form is primarily governed by interactions involving the bromomethyl groups, namely C-H···Br hydrogen bonds and Br···Br halogen bonds.

X-ray crystallographic studies on the isomers of bis(bromomethyl)benzene reveal that these interactions are the principal determinants of the crystal packing. researchgate.net For instance, in the closely related 1,2-bis(bromomethyl)benzene (the ortho-isomer), C-H···π interactions also play a major role in the molecular assembly. researchgate.netznaturforsch.com The crystal structure of 1,2-bis(dibromomethyl)benzene, another related compound, is stabilized by intramolecular C—H⋯Br hydrogen bonds that create specific ring motifs and intermolecular π–π stacking interactions. researchgate.net

The propensity of these weak interactions to form different stable arrangements can lead to polymorphism, the existence of a compound in more than one crystalline form. A notable example is seen in 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649), which exhibits dimorphism. rsc.org This compound crystallizes in two different polymorphic modifications, a triclinic form (Form I) and a monoclinic form (Form II), both featuring molecules with inversion symmetry. rsc.org The distinct packing in these forms arises from different networks of intermolecular Br···Br interactions, which link the molecules into layers. rsc.org The subtle balance of these forces determines which polymorph is thermodynamically stable under specific conditions, with Form II being more stable at room temperature. rsc.org

These findings underscore the critical role of the bromomethyl groups in crystal engineering. The directionality and strength of the C-H···Br and Br···Br interactions, alongside other potential forces like π-stacking, guide the self-assembly of the molecules into specific, and sometimes multiple, crystalline architectures.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| 1,2-Bis(dibromomethyl)benzene | Triclinic | P1 | C—H···Br, π–π stacking researchgate.net |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene (Form I) | Triclinic | P-1 | Br···Br interactions rsc.org |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene (Form II) | Monoclinic | P2₁/c | Br···Br interactions rsc.org |

| 1,2-Bis(bromomethyl)benzene | Orthorhombic | Cmc2₁ | C-H···Br, C-H···π researchgate.netznaturforsch.com |

Precursor to Specialty Functional Materials, e.g., Liquid Crystals and Photoresist Precursors

This compound serves as a valuable precursor in the synthesis of specialized functional materials, primarily due to its combination of a rigid aromatic core and two highly reactive bromomethyl groups. This bifunctionality allows it to act as a key building block for larger, complex molecular architectures, including those designed to exhibit liquid crystalline properties.

Liquid crystals are materials that exist in a state between a conventional liquid and a solid crystal. colorado.edu Their molecules possess a degree of orientational order but lack long-range positional order. The molecular structure required for liquid crystallinity typically involves a rigid core (mesogen) attached to flexible peripheral units. The rigid core of this compound makes it an attractive starting material for constructing such mesogenic units.

The two bromomethyl groups are susceptible to nucleophilic substitution reactions, enabling the covalent linking of the xylene core to other molecular fragments. This allows for the systematic construction of larger molecules where the central benzene ring acts as a scaffold. For example, derivatives like 2,3-bis(bromomethyl)-1,4-dimethoxybenzene are used to synthesize tetraoxa rsc.orgcirculenes, a class of compounds that have been shown to exhibit liquid crystal behavior. researchgate.net This demonstrates that the bis(bromomethyl)benzene framework is a viable platform for creating discotic mesogens. By reacting this compound with appropriate di-nucleophiles or other mesogenic units, chemists can synthesize star-shaped molecules, macrocycles, and polymers with potential applications in materials science. rsc.org While specific liquid crystals derived directly from this compound are not extensively documented, its structural attributes and chemical reactivity position it as a foundational component for the design and synthesis of new mesomorphic materials. researchgate.netresearchgate.net

| Structural Feature | Role in Synthesis | Potential Application |

|---|---|---|

| Rigid Benzene Core | Provides structural rigidity, forming the central part of a mesogen. | Core of liquid crystal molecules colorado.edu |

| Two Bromomethyl (-CH₂Br) Groups | Act as reactive sites for nucleophilic substitution, allowing for molecular extension and connection. | Building block for macrocycles and polymers |

Theoretical and Computational Investigations

Quantum Chemical Studies, e.g., Density Functional Theory (DFT) Calculations

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for investigating the properties of organic molecules. imist.ma DFT methods are valued for their balance of computational cost and accuracy, providing detailed information on electronic structure and energy. imist.machemrxiv.org

DFT calculations are frequently used to analyze the electronic structure of molecules and derive reactivity descriptors. conicet.gov.ar The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Other calculated parameters, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide a quantitative basis for predicting how a molecule will interact with other chemical species. conicet.gov.ar Analysis of the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. conicet.gov.ar

Table 1: Key Reactivity Descriptors Derived from Quantum Chemical Calculations

| Descriptor | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Measures the molecule's tendency to become a cation. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Measures the molecule's tendency to become an anion. |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | Predicts the nature of chemical bonds. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A measure of molecular stability. |

This table outlines conceptual descriptors typically calculated to assess molecular reactivity and stability.

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. A transition state is defined as the specific configuration along a reaction coordinate that corresponds to the highest potential energy. wikipedia.org This state is ephemeral, with a lifetime on the order of femtoseconds, and cannot be isolated experimentally. masterorganicchemistry.com

DFT calculations can model the geometry and energy of these transition states, providing crucial insights into the feasibility and kinetics of a chemical reaction. chemrxiv.org By mapping the entire reaction coordinate from reactants to products, including any intermediates and transition states, researchers can determine the activation energy, which governs the reaction rate. masterorganicchemistry.com For a compound like 1,2-Bis(bromomethyl)-4-methylbenzene, these methods could be used to model its participation in nucleophilic substitution or cycloaddition reactions, identifying the precise atomic arrangements at the peak of the energy barrier. wikipedia.orgyoutube.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed view of molecular flexibility and conformational preferences that are not apparent in static structures. nih.gov For this compound, the key points of flexibility are the rotations around the bonds connecting the bromomethyl groups to the benzene (B151609) ring.

Conformational analysis using MD can determine the most stable arrangement of these bromomethyl groups and the energy barriers between different conformations. libretexts.org This information is critical for understanding how the molecule's shape influences its packing in a crystal and its interaction with other molecules in solution. ucsb.edu By simulating the molecule's behavior over nanoseconds or longer, researchers can identify the most populated conformational states and the dynamics of their interconversion. nih.gov

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate data on bond lengths, bond angles, and torsion angles. While the specific crystal structure for this compound is not detailed in the provided sources, extensive crystallographic data exists for structurally similar compounds.

For instance, studies on related bis(bromomethyl)benzene isomers and other brominated aromatic compounds reveal how bromine atoms influence crystal packing through various intermolecular interactions, including C–H···Br and Br···Br contacts. researchgate.net The crystal structures of two polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) have been characterized, showing how molecules are linked by intermolecular Br···Br interactions. rsc.org Similarly, the crystal structure of 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane has been determined, providing a model for the behavior of adjacent bromomethyl groups. researchgate.net

Table 2: Crystallographic Data for Compounds Structurally Related to this compound

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane | C₁₆H₁₆Br₂S₂ | Monoclinic | P2₁/n | a=8.3970(3) Å, b=12.4566(2) Å, c=8.9251(3) Å, β=117.911(3)° | researchgate.net |

| 1,4-Bis(fluoromethyl)benzene | C₈H₈F₂ | Monoclinic | P2₁/c | a=6.1886(2) Å, b=5.0152(2) Å, c=10.4750(4) Å, β=95.107(2)° | nih.gov |

| 2,4-bis((4-bromophenoxy)methyl)-1,3,5-trimethylbenzene | C₂₃H₂₂Br₂O₂ | Monoclinic | C2/c | a=8.6594(7) Å, b=7.9730(6) Å, c=15.1266(8) Å, β=94.539(6)° | researchgate.net |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene (Form I) | C₈H₆Br₄ | Triclinic | P-1 | a=4.3183(9) Å, b=6.784(1) Å, c=9.141(2) Å, α=88.58(3)°, β=80.37(3)°, γ=80.32(3)° | rsc.org |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene (Form II) | C₈H₆Br₄ | Monoclinic | P2₁/c | a=9.948(2) Å, b=9.006(2) Å, c=6.941(1) Å, β=109.11(3)° | rsc.org |

This table presents experimental crystallographic data for compounds that are structural analogs, illustrating typical solid-state structures for this class of molecules.

Computational Support for Spectroscopic Data Interpretation

Computational methods provide invaluable support for the interpretation of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectroscopy. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in IR and Raman spectra. longdom.orgijert.org

By calculating the potential energy distribution (PED), each vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or torsion. researchgate.net This allows for a detailed and confident interpretation of complex spectra. Similarly, theoretical calculations of NMR chemical shifts and coupling constants can be compared with experimental data to confirm the proposed structure of a molecule and assign specific signals to individual nuclei. researchgate.net This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational technique used to visualize and quantify the intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a powerful tool for understanding crystal packing.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Brominated Compounds

| Compound | H···H (%) | C···H/H···C (%) | Br···H/H···Br (%) | Other Significant Contacts (%) | Reference |

|---|---|---|---|---|---|

| 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane | 35.5 | 19.2 | 28.8 | S···H (10.8) | |

| 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol | 58.2 | 18.9 | 11.5 | O···H (8.2) | nih.govresearchgate.net |

| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | 36.2 | 21.6 | 10.8 | N···H (12.2), O···H (7.2) | nih.gov |

This table summarizes the quantitative results from Hirshfeld surface analysis on structurally relevant brominated molecules, highlighting the key forces in their crystal packing.

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane |

| 1,4-Bis(fluoromethyl)benzene |

| 1,4-dibromo-2,5-bis(bromomethyl)benzene |

| 2,4-bis((4-bromophenoxy)methyl)-1,3,5-trimethylbenzene |

| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile |

Future Research Directions for 1,2 Bis Bromomethyl 4 Methylbenzene

Development of Novel and Sustainable Synthetic Pathways

The current synthesis of 1,2-bis(bromomethyl)-4-methylbenzene typically involves the bromination of 1,2,4-trimethylbenzene (B165218). Future research should focus on creating more sustainable and efficient synthetic methods.

One promising avenue is the exploration of catalytic C-H activation/functionalization . This approach could directly convert 1,2,4-trimethylbenzene to the desired product, bypassing the need for harsh brominating agents and reducing waste. Research in this area would involve the design and screening of catalysts that can selectively activate the methyl C-H bonds.

Furthermore, the principles of green chemistry should be integrated into the synthesis of this compound. This includes the use of greener solvents, the development of solvent-free reaction conditions, and the use of renewable starting materials. For instance, mechanochemistry, using techniques like ball milling, could offer a solvent-free alternative to traditional solution-phase reactions.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Activation | Atom economy, reduced waste, milder reaction conditions | Catalyst design and optimization |

| Green Chemistry Methods | Reduced environmental impact, safer processes | Use of benign solvents, solvent-free conditions, renewable feedstocks |

| Flow Chemistry | Improved safety, scalability, and process control | Reactor design and optimization of reaction parameters |

Exploration of Undiscovered Reactivity Patterns and Transformation Cascades

The two bromomethyl groups of this compound offer a platform for exploring novel reactivity and complex molecular architectures through transformation cascades . These are multi-step reactions where the product of one step is the substrate for the next, all occurring in a single pot.

Future research could focus on designing cascade reactions that utilize both bromomethyl groups to rapidly construct polycyclic and heterocyclic systems. For example, a sequence of intramolecular and intermolecular reactions could be triggered by a single event, leading to the formation of complex scaffolds from a simple starting material.

Investigating the reactivity of this compound with novel reagents could also unveil new transformations. This includes exploring its reactions with organometallic reagents, photoredox catalysts, and enzymes. Such studies could lead to the discovery of unprecedented reaction pathways and the synthesis of novel compounds.

Advanced Applications in Emerging Technologies and Niche Chemical Synthesis

The unique structure of this compound makes it an attractive candidate for applications in materials science and niche chemical synthesis.

In the realm of emerging technologies , this compound could serve as a precursor for the synthesis of novel organic electronic materials. The rigid aromatic core and the potential for extensive functionalization through the bromomethyl groups could be exploited to create new organic semiconductors, light-emitting materials, and components for organic field-effect transistors (OFETs).

For niche chemical synthesis , this compound can be used to synthesize bespoke ligands for catalysis, molecular sensors, and supramolecular assemblies. The ability to introduce two distinct functionalities via the bromomethyl groups allows for the creation of highly tailored molecules with specific properties.

| Application Area | Potential Role of this compound | Research Focus |

| Organic Electronics | Building block for conjugated polymers and small molecules | Synthesis of novel materials with tailored electronic and optical properties |

| Niche Chemical Synthesis | Precursor for custom ligands, sensors, and supramolecular structures | Design and synthesis of functional molecules for specific applications |

| Polymer Chemistry | Monomer for the synthesis of functional polymers | Development of new polymers with unique thermal, mechanical, and electronic properties |

Integration in Interdisciplinary Research for Advanced Functional Systems

The versatility of this compound provides opportunities for its integration into interdisciplinary research to create advanced functional systems.

Collaboration between organic chemists, materials scientists, and physicists could lead to the development of novel functional materials with applications in areas such as energy storage, photonics, and nanotechnology. For instance, polymers derived from this compound could be explored for their use in batteries, solar cells, and light-emitting diodes.

Furthermore, the incorporation of this compound into biological systems could be explored. By functionalizing it with biocompatible groups, it could be used as a scaffold for the development of new probes, imaging agents, and drug delivery systems. This would require a collaborative effort between chemists, biologists, and medical researchers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-bis(bromomethyl)-4-methylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 4-methyl-o-xylene derivatives. Key variables include temperature (60–80°C), brominating agents (e.g., NBS or Br₂ with radical initiators), and solvent polarity (CCl₄ or DCM). Side reactions like over-bromination can be minimized by stoichiometric control and slow reagent addition. Purification via column chromatography (hexane/EtOAc) or recrystallization improves purity. Conflicting yields (50–85%) across studies suggest sensitivity to trace moisture or oxygen, necessitating inert atmospheres .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for methyl (δ ~2.3 ppm) and bromomethyl groups (δ ~4.5 ppm) confirm substitution patterns. Aromatic protons appear as a singlet in symmetric derivatives.

- MS (EI) : Molecular ion peaks [M]⁺ at m/z 262 (C₉H₁₀Br₂) with fragmentation patterns (loss of Br or CH₂Br groups).

- IR : C-Br stretches at 550–650 cm⁻¹.

Discrepancies in melting points (reported 92–96°C) may arise from polymorphic forms or impurities, requiring differential scanning calorimetry (DSC) validation .

Q. What are critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : The compound is a potent alkylating agent and lachrymator. Use glove boxes or fume hoods with PPE (nitrile gloves, goggles). Store under argon at 2–8°C to prevent decomposition. Neutralize spills with sodium bicarbonate or ethanol. Toxicity studies (limited) recommend LC-MS monitoring for byproducts in biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating 4-methyl-o-xylene derivatives be addressed?

- Methodological Answer : Competing bromination at methyl vs. aromatic positions requires careful tuning. Radical bromination (NBS, AIBN) favors benzylic positions, while electrophilic bromination (Br₂/FeCl₃) may target aromatic rings. Computational modeling (DFT) of transition states predicts selectivity, validated by GC-MS analysis of product ratios .

Q. What are the stability limitations of this compound under catalytic cross-coupling conditions?

- Methodological Answer : The compound degrades under strong bases (e.g., KOtBu) or prolonged heating (>100°C). Stability tests via TLC or in situ NMR reveal decomposition to 4-methylbenzaldehyde. Use low-temperature Pd-catalyzed couplings (Suzuki-Miyaura) with arylboronic acids, optimizing ligand choice (e.g., SPhos) to enhance efficiency (60–75% yield) .

Q. How do steric and electronic factors influence its reactivity in polymer synthesis?

- Methodological Answer : The two bromomethyl groups enable step-growth polymerization (e.g., with diols or diamines). Steric hindrance slows reactivity; electron-withdrawing substituents on co-monomers increase electrophilicity. GPC analysis shows Mn ~10–15 kDa for polyethers, while MALDI-TOF confirms end-group fidelity .

Q. How to resolve contradictions in reported crystallographic data for derivatives?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic) arise from solvent inclusion or polymorphism. Single-crystal X-ray diffraction with low-temperature data collection (100 K) reduces thermal motion artifacts. Pair distribution function (PDF) analysis supplements traditional crystallography .

Q. What computational tools predict its reactivity in multi-step organic syntheses?

- Methodological Answer : DFT calculations (Gaussian, B3LYP/6-311+G**) model transition states for SN2 displacements or radical pathways. Machine learning (Schrödinger’s Phase) trains on kinetic data to predict optimal catalysts or solvents. Validation via kinetic isotope effects (KIE) or Hammett plots ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.